Benzyl-PEG2-amine

Description

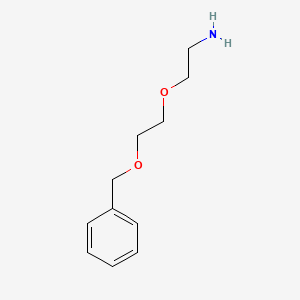

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXOAFKQZRVRTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl-PEG2-amine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine, systematically named 2-(2-(benzyloxy)ethoxy)ethan-1-amine, is a bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2] This molecule incorporates a benzyl-protected hydroxyl group and a terminal primary amine, connected by a two-unit polyethylene glycol (PEG) spacer. The benzyl group offers a stable protecting group that can be removed under specific conditions, while the primary amine allows for covalent linkage to various functional groups.[1] The hydrophilic PEG chain enhances solubility in aqueous media, a crucial property for biological applications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and logical workflow diagrams.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C11H17NO2 and a molecular weight of approximately 195.26 g/mol . The structure features a flexible diethylene glycol core, which imparts hydrophilicity, flanked by a hydrophobic benzyl ether and a reactive primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H17NO2 | |

| Molecular Weight | 195.26 g/mol | |

| CAS Number | 1268135-96-1 | |

| Appearance | Colorless to light yellow liquid/oil | N/A |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the benzylation of diethylene glycol followed by the introduction of the amine functionality. A common strategy is the conversion of the terminal hydroxyl group to a better leaving group (e.g., tosylate or mesylate) and subsequent reaction with an amino-group precursor like sodium azide, followed by reduction.

Protocol: Two-Step Synthesis from 2-(2-(Benzyloxy)ethoxy)ethanol

Step 1: Tosylation of 2-(2-(Benzyloxy)ethoxy)ethanol

-

Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Amination of the Tosylated Intermediate

-

Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add an excess of sodium azide (NaN3) (e.g., 3 equivalents) and heat the mixture (e.g., to 60-80°C).

-

Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to obtain the azide intermediate.

-

Dissolve the azide intermediate in a solvent like tetrahydrofuran (THF) or methanol.

-

Perform reduction of the azide to the amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or reduction with a reagent like lithium aluminum hydride (LiAlH4) or triphenylphosphine/water.

-

After the reaction is complete (monitored by TLC or IR spectroscopy), work up the reaction mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For chemical reduction, quench the reaction carefully.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), multiplets for the ethylene glycol protons (in the range of 3.5-3.8 ppm), and a triplet for the methylene group adjacent to the amine (~2.8 ppm). The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the carbons of the PEG chain, and the carbon adjacent to the amino group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of a modifier like trifluoroacetic acid or formic acid) is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (e.g., 254 nm) is appropriate.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.27.

Applications in Drug Development

This compound is a valuable tool in drug development, primarily utilized as a heterobifunctional linker.

PROTACs (Proteolysis-Targeting Chimeras)

This compound can be used in the synthesis of PROTACs. PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation

The primary amine of this compound can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules on proteins, peptides, or other biomolecules. This allows for the attachment of the benzyl-PEG moiety, which can improve the solubility and pharmacokinetic properties of the conjugated biomolecule. The benzyl group can also serve as a protecting group that can be removed at a later stage to reveal a hydroxyl group for further modification.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

PROTAC Mechanism of Action

Caption: The logical relationship in PROTAC-mediated protein degradation.

References

Synthesis of Benzyl-PEG2-amine for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG2-amine, a valuable heterobifunctional linker used in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs). The strategic presence of a terminal primary amine and a benzyl-protected amine allows for controlled, sequential conjugation to biomolecules and other chemical entities. This document outlines a reliable three-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Introduction

This compound, systematically named 1-(benzylamino)-2-(2-aminoethoxy)ethane, is a short-chain polyethylene glycol (PEG) derivative that offers a balance of hydrophilicity and reactive functionality. The primary amine is readily available for conjugation to carboxylic acids, activated esters, or other electrophiles, while the benzyl-protected secondary amine provides a stable, masked reactive site that can be deprotected under specific conditions for further modification. This differential reactivity is highly advantageous in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, where precise control over the assembly of different molecular fragments is paramount.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step process starting from the commercially available O,O'-Bis(2-aminoethyl)diethylene glycol (also known as PEG2-diamine). The synthetic route is as follows:

-

Mono-Boc Protection: Selective protection of one of the primary amine groups of the PEG2-diamine with a tert-butyloxycarbonyl (Boc) group. This step is crucial for differentiating the two amine functionalities.

-

Reductive Amination: Benzylation of the remaining free primary amine via reductive amination with benzaldehyde. This introduces the benzyl group to one end of the PEG linker.

-

Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final this compound product.

This strategy is robust and allows for the synthesis of the target molecule with good overall yield and purity.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Mono-Boc-PEG2-diamine)

This procedure is adapted from a general method for the selective mono-Boc protection of symmetrical diamines.

Materials:

-

O,O'-Bis(2-aminoethyl)diethylene glycol

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) gas or a solution of HCl in an organic solvent

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (2 N)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of O,O'-Bis(2-aminoethyl)diethylene glycol (1.0 eq) in methanol is cooled to 0 °C.

-

One equivalent of hydrochloric acid is added dropwise, and the mixture is stirred for 30 minutes to allow for the formation of the mono-hydrochloride salt.

-

A solution of di-tert-butyl dicarbonate (1.0 eq) in methanol is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The methanol is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >12 with a 2 N NaOH solution.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the mono-Boc-protected diamine as an oil.

Step 2: Synthesis of tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate

This protocol utilizes reductive amination to introduce the benzyl group.

Materials:

-

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (from Step 1)

-

Benzaldehyde

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Sodium triacetoxyborohydride (STAB)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in DCE or DCM, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the Boc protecting group to yield the target compound.

Materials:

-

tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate (from Step 2)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add an equal volume of trifluoroacetic acid dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring for completion by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield | Purity |

| 1 | Mono-Boc Protection | O,O'-Bis(2-aminoethyl)diethylene glycol | tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | 1. HCl, 2. Boc₂O, 3. NaOH | Methanol | ~87%[1] | >95% |

| 2 | Reductive Amination | tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate | Benzaldehyde, Sodium triacetoxyborohydride | DCE or DCM | ~90% | >95% |

| 3 | Boc Deprotection | tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate | This compound | Trifluoroacetic acid | Dichloromethane | >95% | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

References

The Strategic Role of Benzyl-PEG2-amine in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, pharmacokinetic profile, and the geometry of the ternary complex formed between the POI and the E3 ligase. This guide provides a detailed examination of the Benzyl-PEG2-amine linker, its mechanism of action, and its role in the rational design of potent and selective protein degraders.

Core Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules. The linker connecting the two ligands plays a pivotal role in this process by controlling the distance and relative orientation of the POI and E3 ligase within the ternary complex, which is crucial for efficient ubiquitination.

This compound: A Linker with Distinct Advantages

This compound is a bifunctional linker that incorporates a short polyethylene glycol (PEG) chain and a benzyl group. This combination of features imparts specific properties that are advantageous in PROTAC design.

The Role of the PEG Moiety

The diethylene glycol (PEG2) portion of the linker offers several benefits:

-

Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which often have high molecular weights and are prone to poor solubility. Improved solubility can lead to better cell permeability and overall pharmacokinetic properties.

-

Flexibility: The flexible nature of the PEG chain allows for the necessary conformational adjustments required to achieve a productive ternary complex geometry. This flexibility can help to overcome potential steric hindrance between the POI and the E3 ligase.

-

Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding to other proteins and cellular components, potentially reducing off-target effects.

The Strategic Importance of the Benzyl Group

The benzyl group in the this compound linker is not merely a passive spacer. It can play a significant role in both the synthesis and the biological activity of the PROTAC.

-

Synthetic Handle: In the synthesis of PROTACs, the benzyl group often serves as a stable protecting group for a hydroxyl or amine functionality. Its stability under various reaction conditions allows for the sequential and controlled attachment of the POI and E3 ligase ligands. It can be selectively removed under mild conditions, such as hydrogenolysis, without affecting other sensitive functional groups in the molecule.

-

Conformational Rigidity: The aromatic ring of the benzyl group introduces a degree of rigidity into the otherwise flexible PEG linker. This can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.

-

Potential for Specific Interactions: The benzyl group can engage in specific non-covalent interactions with the protein targets. For instance, in the design of the PROTAC ACBI1, a benzyl linking fragment was rationally designed to induce a pi-stacking interaction with a tyrosine residue (Y98) on the VHL E3 ligase. This interaction contributes to the stability of the ternary complex and enhances the degradation efficiency.

Quantitative Data on PROTACs with Benzyl-Containing Linkers

| Linker Type | PROTAC Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Reference |

| Benzyl-PEG Linker | Hypothetical PROTAC A | BRD4 | VHL | 15 | >95 | 25 | N/A |

| Alkyl Linker | Hypothetical PROTAC B | BRD4 | VHL | 50 | 85 | 75 | N/A |

| Long PEG Linker (PEG4) | Hypothetical PROTAC C | BRD4 | VHL | 25 | >90 | 40 | N/A |

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in PROTAC development where optimized linkers lead to improved potency and efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs, adapted for a hypothetical PROTAC containing a this compound linker.

Synthesis of a PROTAC using this compound

This protocol outlines a representative synthetic route.

Step 1: Functionalization of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a suitable activating agent for the amine group, for example, by reacting it with a dicarboxylic acid anhydride to introduce a carboxylic acid handle.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the functionalized linker by flash column chromatography.

Step 2: Coupling of the Functionalized Linker to the POI Ligand

-

Dissolve the POI ligand (with a suitable reactive group, e.g., an amine) (1.0 eq) and the functionalized Benzyl-PEG2-linker (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction at room temperature overnight under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

Purify the POI-linker conjugate by preparative high-performance liquid chromatography (HPLC).

Step 3: Deprotection of the Benzyl Group (if used as a protecting group)

-

Dissolve the POI-linker conjugate in a suitable solvent (e.g., methanol or ethanol).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Stir the reaction under a hydrogen atmosphere until the deprotection is complete (monitored by LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Coupling to the E3 Ligase Ligand

-

Dissolve the deprotected POI-linker conjugate (1.0 eq) and the E3 ligase ligand (with a suitable reactive group, e.g., a carboxylic acid) (1.1 eq) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation

This method is used to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the binding affinities and kinetics of the binary and ternary complexes.

-

Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

-

Ternary Complex Analysis: Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase. This will allow for the determination of the binding affinity of the ternary complex.

-

Data Analysis: Fit the sensorgram data to an appropriate binding model to calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd). Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction.

-

Sample Preparation: Prepare solutions of the purified proteins (POI and E3 ligase) and the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Binary Titrations:

-

Titrate the PROTAC into the E3 ligase solution to determine the binding affinity and enthalpy of the binary interaction.

-

Titrate the PROTAC into the POI solution to determine the binding affinity and enthalpy of this binary interaction.

-

-

Ternary Complex Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.

-

Data Analysis: Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Mandatory Visualizations

PROTAC Mechanism of Action Signaling Pathway

The Benzyl Group: A Linchpin in Modern PEG Linker Chemistry for Advanced Drug Development

For Immediate Release

In the intricate world of drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the molecular scaffolding that connects therapeutic payloads to their delivery vehicles is of paramount importance. Polyethylene glycol (PEG) linkers have become a gold standard for enhancing the solubility, stability, and pharmacokinetic profiles of bioconjugates. Central to the synthesis of these sophisticated linkers is the strategic use of protecting groups, among which the benzyl group stands out for its unique combination of robustness and selective lability. This technical guide provides an in-depth exploration of the critical role of the benzyl protecting group in the synthesis and application of PEG linkers for researchers, scientists, and drug development professionals.

The Benzyl Advantage: A Shield of Stability with an Achilles' Heel of Selectivity

The benzyl group (Bn), a simple yet effective phenylmethyl moiety, is widely employed to protect the hydroxyl (-OH) termini of PEG chains. Its utility in the multi-step synthesis of complex bioconjugates stems from a trifecta of desirable properties:

-

Broad Chemical Stability: Benzyl ethers exhibit remarkable resilience across a wide spectrum of chemical conditions, including strongly acidic and basic environments, as well as resistance to many oxidizing and reducing agents.[][2] This stability is crucial as it allows for chemical modifications on other parts of the PEG linker or the attached biomolecule without premature cleavage of the protecting group.[][3]

-

Orthogonality: The benzyl group is a key player in orthogonal protection strategies. It remains intact under conditions used to remove other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is fundamental for the sequential and controlled synthesis of heterobifunctional PEG linkers, which are essential for conjugating two different molecular entities.

-

Mild and Selective Cleavage: Despite its stability, the benzyl group can be efficiently removed under mild conditions, most commonly through catalytic hydrogenolysis. This deprotection method is highly selective and compatible with the sensitive functional groups often present in complex biologics.

Applications in Advanced Therapeutics: Enabling ADCs and PROTACs

The controlled, sequential synthesis afforded by benzyl-protected PEG linkers is instrumental in the construction of advanced therapeutics like ADCs and PROTACs.

In Antibody-Drug Conjugates (ADCs) , PEG linkers enhance the solubility and stability of the conjugate, and their length can be optimized to influence the drug-to-antibody ratio (DAR) and overall efficacy. The benzyl protecting group facilitates the precise, stepwise construction of the linker-payload moiety before its final conjugation to the antibody.

In PROTACs , which are heterobifunctional molecules that induce targeted protein degradation, the linker's length and composition are critical for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Benzyl protection allows for the modular and systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal configuration for efficient protein degradation.

Data Presentation: A Quantitative Look at Benzyl Protection

To provide a clearer understanding of the practical aspects of using benzyl-protected PEG linkers, the following tables summarize key quantitative data.

| Table 1: Stability of Protected PEG Linkers in Harsh Chemical Environments | ||

| Protecting Group | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |

| Benzyl-PEG | >98% | >98% |

| tert-Butyl Ether-PEG | <5% | >98% |

| Fmoc-Protected Amino-PEG | >98% | <5% |

| This data is illustrative and based on a representative forced degradation study. |

| Table 2: Typical Reaction Conditions and Yields for Benzyl-PEG Chemistry | |||

| Reaction | Key Reagents | Typical Conditions | Reported Yield |

| Mono-benzylation of PEG-diol (Williamson Ether Synthesis) | PEG-diol, Sodium Hydride (NaH), Benzyl Bromide (BnBr) | THF, 0 °C to RT, 12-24h | ~70% or higher for mono-benzylated product |

| Deprotection (Catalytic Hydrogenolysis) | Benzyl-PEG, Palladium on Carbon (Pd/C), H₂ | Ethanol, RT, 1 atm H₂, 7h | Quantitative |

| Deprotection (Catalytic Transfer Hydrogenation) | Benzyl-PEG, Pd/C, Formic Acid | Methanol, RT, 1-4h | High yields |

Mandatory Visualization: Diagrams of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the synthesis and deprotection of a benzyl-protected PEG linker.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Mono-benzylation of PEG-diol via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for PEG diols.

Materials:

-

PEG-diol (e.g., PEG8-diol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG-diol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-benzylated PEG.

Protocol 2: Deprotection of Benzyl-PEG-linker via Catalytic Transfer Hydrogenation

This protocol provides a convenient alternative to using pressurized hydrogen gas.

Materials:

-

Benzyl-PEG-linker

-

Palladium on carbon (10% Pd/C)

-

Formic acid

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Dissolve the benzyl-PEG-linker (1 equivalent) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

-

To the stirred suspension, add formic acid (2-5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

Conclusion

The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality, and the mild conditions required for its removal make it an ideal choice for the multi-step syntheses of complex bioconjugates like ADCs and PROTACs. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.

References

Benzyl-PEG2-amine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is characterized by a benzyl group at one terminus and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) chain. This structure imparts a unique combination of properties that are highly advantageous in the synthesis of complex biomolecules.[1][2]

| Property | Value | Reference |

| CAS Number | 1268135-96-1 | |

| Molecular Weight | 195.26 g/mol | |

| Chemical Formula | C₁₁H₁₇NO₂ | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% |

The Strategic Role of the Benzyl and PEG Moieties

The benzyl group serves as a robust protecting group for the hydroxyl terminus of the PEG chain, providing stability across a wide range of reaction conditions, including acidic and basic environments. This stability is crucial for multi-step syntheses, allowing for selective modifications of other parts of the molecule without premature cleavage of the linker. The benzyl group can be removed under mild conditions, typically through catalytic hydrogenation, which preserves the integrity of sensitive biomolecules.

The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule. PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutics by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation and immunogenic responses.

Applications in Drug Development

This compound is a versatile tool in the development of novel therapeutics. Its primary amine allows for straightforward conjugation to various molecules, including drugs, antibodies, and imaging agents.

Proteolysis-Targeting Chimeras (PROTACs)

In the synthesis of PROTACs, this compound functions as a linker connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the PEG linker are critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic drug. The PEG component of the linker can enhance the solubility and stability of the ADC. The primary amine of this compound can be reacted with a carboxylic acid on the drug or a modified antibody to form a stable amide bond.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.

Amide Bond Formation with Carboxylic Acids

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid, often activated as an N-hydroxysuccinimide (NHS) ester for enhanced reactivity.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (or its NHS ester)

-

Coupling agents (if starting from a carboxylic acid), e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0 for reactions with proteins

-

Quenching buffer (e.g., Tris-buffered saline (TBS), glycine solution)

-

Purification system (e.g., HPLC, column chromatography)

Procedure for Reaction with an NHS Ester:

-

Preparation: Bring all reagents to room temperature. If working with proteins, ensure the protein is in an amine-free buffer like PBS.

-

Dissolution: Dissolve the amine-bearing molecule (in this case, this compound) and the NHS ester-activated molecule in an appropriate anhydrous organic solvent.

-

Reaction: Add the this compound solution to the NHS ester solution. The reaction is typically carried out at a pH of 7.2-8.5. Stir the mixture for 3-24 hours at room temperature. The progress of the reaction can be monitored by LC-MS or TLC.

-

Quenching: Quench the reaction by adding an amine-containing buffer like TBS or glycine to consume any unreacted NHS ester.

-

Purification: Purify the conjugate using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.

Diagram: Experimental Workflow for Amide Coupling

Caption: Workflow for conjugating this compound to an NHS ester.

Deprotection of the Benzyl Group

The benzyl group can be removed by catalytic hydrogenation to reveal a terminal hydroxyl group, which can be used for further conjugation.

Materials:

-

Benzyl-PEGylated molecule

-

Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w)

-

Hydrogen source (e.g., H₂ gas, ammonium formate)

-

Solvent (e.g., ethanol, methanol, or a mixture with water)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Filtration system (e.g., Celite or a syringe filter)

Procedure:

-

Dissolution: Dissolve the benzyl-protected compound in a suitable solvent.

-

Inerting: Purge the reaction vessel with an inert gas.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Introduce the hydrogen source. If using H₂ gas, maintain a positive pressure. If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Filtration: Filter the reaction mixture through Celite or a syringe filter to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Diagram: Benzyl Group Deprotection Workflow

References

Navigating the Physicochemical Landscape of Benzyl-PEG2-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a bifunctional linker increasingly utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2] Its unique structure, comprising a hydrophobic benzyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a reactive primary amine, imparts specific physicochemical properties that are critical to its application in drug design and development.[3] This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a framework for its effective use in research and development. Due to a lack of extensive published quantitative data for this specific molecule, this guide combines theoretical considerations based on its constituent functional groups with detailed experimental protocols for researchers to determine these properties empirically.

I. Core Physicochemical Properties of this compound

This compound's behavior in solution is governed by the interplay of its three key structural components:

-

Benzyl Group: This aromatic, nonpolar moiety contributes to the molecule's hydrophobicity and can engage in π-π stacking interactions.

-

PEG2 Spacer: The two ethylene glycol units provide hydrophilicity, flexibility, and can improve the pharmacokinetic properties of the final conjugate.[4]

-

Primary Amine: This functional group is basic and serves as a key reactive handle for conjugation, typically with carboxylic acids or activated esters.

The combination of these groups results in an amphiphilic molecule with distinct solubility and stability characteristics.

II. Solubility Profile

Data Presentation: Illustrative Solubility

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented are for illustrative purposes only and should be determined empirically.

| Solvent | Polarity Index | Expected Solubility at 25°C (mg/mL) - Illustrative |

| Water | 10.2 | > 100 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | ~10 | > 100 |

| Ethanol | 5.2 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 |

| Dichloromethane (DCM) | 3.1 | ~50 |

| Acetonitrile | 5.8 | > 100 |

| Toluene | 2.4 | < 10 |

| Hexanes | 0.1 | < 1 |

Experimental Protocol: Solubility Determination

A standard protocol for determining the solubility of this compound involves the shake-flask method followed by quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.

-

Quantify the concentration of this compound using a suitable technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Charged Aerosol Detection (HPLC-CAD).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

III. Stability Profile

The stability of this compound is crucial for its storage, handling, and the integrity of its conjugates. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Expected Stability Considerations:

-

Hydrolytic Stability: The ether linkages within the PEG2 spacer are generally stable to hydrolysis under neutral and acidic conditions. However, prolonged exposure to strong basic conditions could potentially lead to cleavage. The primary amine group itself is not susceptible to hydrolysis.

-

Oxidative Stability: The benzyl ether linkage can be susceptible to oxidative cleavage.[5] Strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions, could lead to degradation, potentially yielding benzaldehyde and the corresponding PEG2-amine fragment. The amine group can also be prone to oxidation.

-

Photostability: Aromatic compounds like the benzyl group can absorb UV light, which may lead to photodegradation. Therefore, protection from light is advisable for long-term storage.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Data Presentation: Illustrative Stability Under Forced Degradation

The following table is a template for presenting data from forced degradation studies. The percentage of degradation is illustrative and should be determined experimentally.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Predicted) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | < 5% | - |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 5-10% | Potential ether cleavage products |

| Oxidation | 3% H₂O₂ | 24 h | 25°C | 15-25% | Benzaldehyde, PEG2-amine fragments |

| Photolytic | ICH Q1B light exposure | 24 h | 25°C | 5-15% | Photodegradation products |

| Thermal | Dry Heat | 48 h | 80°C | < 5% | - |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in suitable solvents (e.g., water, acetonitrile/water).

-

For each stress condition, mix the sample solution with the stress agent (e.g., HCl, NaOH, H₂O₂).

-

For photostability, expose the solution to a calibrated light source as per ICH Q1B guidelines.

-

For thermal stability, store the sample in a temperature-controlled oven.

-

Include a control sample stored under ambient conditions.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Photolysis: Expose to UV and visible light according to ICH guidelines.

-

Thermal: 80°C.

-

-

Time Points:

-

Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

-

-

Analysis:

-

At each time point, quench the reaction if necessary (e.g., neutralize acid/base).

-

Analyze the samples using a stability-indicating HPLC method. A gradient method with a C18 column is typically a good starting point.

-

Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

-

IV. Storage and Handling Recommendations

Based on the expected stability profile, the following storage and handling procedures are recommended for this compound:

-

Storage Temperature: For long-term stability, store at -20°C. For short-term use, refrigeration at 2-8°C is acceptable.

-

Protection from Light: Store in an amber vial or in the dark to prevent photodegradation.

-

Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

pH: Avoid prolonged storage in strongly basic solutions. Neutral or slightly acidic aqueous solutions are generally preferred for short-term storage.

V. Conclusion

This compound is a valuable linker with a unique combination of hydrophobicity, hydrophilicity, and reactivity. A thorough understanding of its solubility and stability is paramount for its successful application in the synthesis of novel therapeutics. While published quantitative data is sparse, this guide provides a comprehensive theoretical framework and detailed experimental protocols to enable researchers to empirically determine these critical parameters. By following the outlined methodologies, scientists can ensure the quality and integrity of this compound in their research and development endeavors, ultimately contributing to the creation of more effective and stable drug candidates.

References

An In-depth Technical Guide to PEG Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyethylene glycol (PEG) linkers for protein modification, a cornerstone technology in bioconjugation and drug development. We will delve into the fundamental principles of PEGylation, explore the various chemical strategies for attaching PEG linkers to proteins, and discuss the profound impact of this modification on the therapeutic properties of proteins. This guide includes detailed experimental protocols for key PEGylation techniques and summarizes critical quantitative data to aid in the rational design of PEGylated protein therapeutics.

Introduction to PEGylation: Enhancing Therapeutic Proteins

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when covalently attached to a protein, can dramatically improve its pharmacokinetic and pharmacodynamic properties.[1][2][3] This process, known as PEGylation, has revolutionized the field of protein therapeutics, leading to the development of numerous blockbuster drugs with improved efficacy and patient compliance.[4][5]

The primary advantages of PEGylating a protein include:

-

Increased Serum Half-Life: The increased hydrodynamic radius of a PEGylated protein reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, shielding it from the host's immune system and reducing the likelihood of an anti-drug antibody (ADA) response.

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.

-

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins, which is particularly beneficial for hydrophobic molecules.

The Chemistry of PEG Linkers

PEG linkers are versatile tools that can be functionalized with a wide array of reactive groups to enable covalent attachment to specific amino acid residues on a protein's surface. The choice of PEG linker and conjugation chemistry is critical for achieving a homogenous and effective PEGylated product.

PEG Linker Architecture: Linear vs. Branched

PEG linkers are available in two primary architectures:

-

Linear PEGs: These consist of a single PEG chain with one or two reactive termini. They are the most common type of PEG linker and are available in a wide range of molecular weights.

-

Branched PEGs: These have multiple PEG chains extending from a central core. Branched PEGs offer a greater hydrodynamic volume for a given molecular weight, which can lead to superior pharmacokinetic profiles compared to linear PEGs of the same total mass.

Common PEGylation Chemistries

The selection of a PEGylation strategy depends on the available reactive functional groups on the protein surface. The most common target residues are the primary amines of lysine residues and the N-terminus, and the sulfhydryl group of cysteine residues.

The most prevalent method for PEGylation targets the abundant lysine residues on the protein surface.

-

N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild alkaline conditions (pH 7.5-8.5) to form stable amide bonds. This is a robust and widely used chemistry, though it can lead to a heterogeneous mixture of positional isomers if multiple lysine residues are accessible.

For more site-specific PEGylation, cysteine residues can be targeted. Since free cysteines are less common on the protein surface than lysines, this approach often requires the introduction of a cysteine residue at a specific site through genetic engineering.

-

Maleimides: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at near-neutral pH (6.5-7.5) to form a stable thioether bond. This chemistry is highly efficient and specific.

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant impact of PEGylation is the extension of a protein's plasma half-life. This effect is directly related to the molecular weight and architecture of the attached PEG linker.

| Protein | PEG Linker | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |

| Interferon-alpha | 5 kDa linear PEG | ~2-3 hours | ~20 hours | ~7-10 | |

| Interferon-alpha | 12 kDa linear PEG | ~2-3 hours | ~30-40 hours | ~10-20 | |

| Interferon-alpha | 40 kDa branched PEG | ~2-3 hours | ~80 hours | ~27-40 | |

| Filgrastim (G-CSF) | 20 kDa linear PEG | 3.5 - 3.8 hours | 42 hours | ~11-12 | |

| rhTIMP-1 | 20 kDa PEG | 1.1 hours | 28 hours | ~25 |

Experimental Protocols

The following are detailed protocols for the two most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the random PEGylation of a protein via its primary amine groups.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with PBS, pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-SCM in a small volume of anhydrous DMSO to a concentration of 100 mg/mL.

-

PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved mPEG-SCM to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1 hour or at 4°C overnight.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using an SEC column. Collect fractions and analyze by SDS-PAGE.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

-

Cysteine-containing protein in a thiol-free buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

mPEG-Maleimide

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with PBS, pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the cysteine is in a disulfide bond, it must first be reduced using a reagent like TCEP and purified.

-

PEG-Maleimide Preparation: Immediately before use, dissolve the mPEG-Maleimide in the Reaction Buffer to a concentration of 10-20 mg/mL.

-

PEGylation Reaction: Add a 2 to 10-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using an SEC column. Collect fractions and analyze by SDS-PAGE and, if desired, mass spectrometry to confirm site-specific modification.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality and consistency of a PEGylated protein.

| Technique | Purpose |

| SDS-PAGE | To visualize the increase in molecular weight and assess the degree of PEGylation (mono-, di-, poly-PEGylated species). |

| Size-Exclusion Chromatography (SEC) | To separate PEGylated protein from unreacted protein and free PEG, and to analyze for aggregation. |

| Ion-Exchange Chromatography (IEX) | To separate positional isomers of PEGylated proteins based on differences in surface charge. |

| Mass Spectrometry (MS) | To determine the precise molecular weight of the PEGylated protein and to identify the site(s) of PEGylation. |

Visualizing PEGylation Concepts and Workflows

The following diagrams illustrate key aspects of protein PEGylation.

Caption: Basic structures of linear and branched PEG linkers.

Caption: General experimental workflow for protein PEGylation.

Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.

Caption: Reaction scheme for thiol-reactive PEGylation using a maleimide.

Conclusion

PEGylation is a powerful and proven strategy for improving the therapeutic properties of proteins. By carefully selecting the appropriate PEG linker, conjugation chemistry, and reaction conditions, researchers can develop next-generation protein therapeutics with enhanced efficacy, safety, and patient convenience. This guide provides a solid foundation for understanding and implementing this critical technology in a research and development setting.

References

- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

Benzyl-PEG2-amine in Drug Discovery: A Technical Guide for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise engineering of therapeutic molecules is paramount to enhancing efficacy and minimizing off-target effects. Bifunctional linker molecules play a pivotal role in this endeavor, enabling the conjugation of different molecular entities to create novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these linkers, Benzyl-PEG2-amine has emerged as a versatile and valuable tool. This technical guide provides an in-depth overview of this compound, its applications, and detailed methodologies for its use in drug discovery, tailored for researchers and scientists entering this exciting field.

Core Concepts: Structure and Properties of this compound

This compound is a heterobifunctional linker molecule characterized by three key components: a benzyl protecting group, a short polyethylene glycol (PEG) spacer, and a terminal primary amine.[1]

-

Benzyl Group: This group serves as a stable protecting group for the hydroxyl terminus of the PEG chain. It provides hydrophobicity and stability to the molecule and can be removed under specific chemical conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group if further modification is required.[2]

-

PEG2 Spacer: The short di-ethylene glycol spacer imparts hydrophilicity to the linker. This is a crucial feature in drug discovery as it can improve the solubility and pharmacokinetic properties of the final conjugate, reducing aggregation and immunogenicity.[3][4] The length of the PEG chain is a critical parameter that can be tuned to optimize the biological activity of the resulting therapeutic.[3]

-

Primary Amine: The terminal amine group is a versatile functional handle for conjugation. It readily reacts with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds. This reactivity is the cornerstone of its utility in attaching the linker to various molecules of interest.

Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a valuable component in the construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody and the payload, ensuring stability in circulation and facilitating the release of the payload at the target site. PEG linkers, including this compound, are widely used in ADC development to enhance solubility, stability, and pharmacokinetic profiles. The hydrophilic PEG spacer can help to mitigate the hydrophobicity of the cytotoxic drug, preventing aggregation and improving the overall properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that hijack the body's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. This compound can serve as a building block for the synthesis of these linkers, providing the necessary spacing and physicochemical properties.

Data Presentation: Impact of PEG Linker Length

The length of the PEG linker can significantly influence the efficacy and pharmacokinetic properties of ADCs and PROTACs. The following tables summarize quantitative data from various studies.

Table 1: Impact of PEG Linker Length on ADC Efficacy and Pharmacokinetics

| PEG Linker Length | In Vitro Potency (IC50) | In Vivo Tumor Growth Inhibition | Plasma Clearance |

| Short (e.g., PEG2) | May be higher | Moderate | Faster |

| Medium (e.g., PEG4-8) | Optimal | High | Slower |

| Long (e.g., PEG12-24) | May be lower | High | Slowest |

Data compiled from multiple sources indicating general trends. Specific results may vary depending on the antibody, payload, and target.

Table 2: Influence of Linker Length on PROTAC Efficiency

| Linker Type | Ternary Complex Stability | Cellular Degradation (DC50) | In Vivo Efficacy |

| Short Alkyl/PEG | May be suboptimal | Variable | Variable |

| Optimal PEG Length | High | Low (potent) | Improved |

| Long PEG | May be less effective | Higher | Reduced |

Optimal linker length is highly dependent on the specific target protein and E3 ligase pair and requires empirical determination.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid using EDC and NHS chemistry.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

Standard purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Coupling with this compound:

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to obtain the desired amide conjugate.

-

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as part of the linker. This example assumes the target protein ligand has a carboxylic acid for coupling and the E3 ligase ligand has a reactive handle for attachment to the other end of the linker (after deprotection of the benzyl group).

Materials:

-

Target protein ligand with a carboxylic acid

-

E3 ligase ligand with a suitable reactive group (e.g., an amine)

-

This compound

-

Reagents for amide bond formation (EDC, NHS, HATU, etc.)

-

Reagents for benzyl group deprotection (e.g., Palladium on carbon, H2 gas or a hydrogen donor)

-

Reagents for coupling the deprotected linker to the E3 ligase ligand

-

Anhydrous solvents (DMF, DCM, etc.)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Conjugation of this compound to the Target Protein Ligand:

-

Follow the procedure outlined in Protocol 1 to couple the this compound to the carboxylic acid of the target protein ligand.

-

-

Deprotection of the Benzyl Group:

-

Dissolve the resulting conjugate in a suitable solvent (e.g., ethanol, methanol, or a mixture with DCM).

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Purge the reaction vessel with an inert gas and then introduce hydrogen gas (H2) at atmospheric pressure, or add a hydrogen donor like ammonium formate.

-

Stir the reaction at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected product.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

-

-

Coupling to the E3 Ligase Ligand:

-

The deprotected linker now has a free hydroxyl group. This can be activated (e.g., by conversion to a tosylate or mesylate) or directly coupled to the E3 ligase ligand depending on the chemistry chosen.

-

For example, if the E3 ligase ligand has a carboxylic acid, the hydroxyl group of the linker can be coupled using a Mitsunobu reaction or by first activating the carboxylic acid of the E3 ligase ligand.

-

Alternatively, if the E3 ligase ligand has a reactive halide, the hydroxyl group can be deprotonated with a base to form an alkoxide for nucleophilic substitution.

-

The specific coupling conditions will depend on the nature of the E3 ligase ligand and the desired final linkage.

-

-

Purification of the Final PROTAC:

-

Purify the final PROTAC molecule using appropriate chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain a highly pure product.

-

Mandatory Visualization: Signaling Pathways and Workflows

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Androgen Receptor Signaling Pathway and PROTAC Intervention

Caption: Simplified androgen receptor signaling pathway and the intervention by an AR-targeting PROTAC.

ADC Mechanism of Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

HER2 Signaling Pathway and ADC Intervention

Caption: Simplified HER2 signaling pathway and the dual mechanism of an anti-HER2 ADC.

Conclusion

This compound is a fundamental building block in the drug discoverer's toolbox. Its well-defined structure and versatile reactivity allow for the systematic construction of sophisticated therapeutic agents like ADCs and PROTACs. By understanding its properties and mastering the experimental protocols for its use, researchers can effectively leverage this linker to develop next-generation therapies with improved efficacy and safety profiles. The continued exploration of linker technology, with components like this compound at its core, will undoubtedly pave the way for new and innovative treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Bioconjugation: A Technical Guide to Benzyl-PEG2-amine

For Immediate Release

San Diego, CA – November 26, 2025 – In the intricate landscape of modern therapeutics, the precise and stable linkage of molecules is paramount. Benzyl-PEG2-amine emerges as a critical tool for researchers, scientists, and drug development professionals, offering a versatile platform for the construction of complex bioconjugates. This technical guide delves into the core theoretical principles of this compound, providing a comprehensive overview of its properties, applications, and the experimental methodologies that underpin its use.

This compound is a heterobifunctional linker characterized by a benzyl-protected hydroxyl group and a terminal primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. This unique architecture imparts a combination of desirable properties, including enhanced solubility and stability, making it an invaluable asset in the fields of drug delivery, medical imaging, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles and Molecular Advantages

At its core, the utility of this compound is derived from its distinct functional ends. The primary amine serves as a versatile nucleophile, readily participating in reactions with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl compounds to form stable amide bonds.[1][2] This reactivity is fundamental to its role in conjugating with proteins, peptides, and other biomolecules.

The benzyl group, on the other hand, acts as a robust protecting group for the terminal hydroxyl functionality.[1][3] This protection is crucial during synthetic steps where the hydroxyl group's reactivity could interfere with desired transformations. The benzyl ether linkage is notably stable across a wide range of acidic and basic conditions, providing a significant advantage in multi-step synthetic sequences.[3] Its removal, or deprotection, is typically achieved under mild conditions through catalytic hydrogenation, a process that preserves the integrity of other sensitive functional groups within the molecule.

The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the molecule and any conjugate it becomes a part of. This is particularly beneficial when working with hydrophobic drugs or proteins, improving their pharmacokinetic profiles and reducing the likelihood of aggregation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | |

| CAS Number | 1268135-96-1 | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% - 98% | |

| Storage Conditions | -20°C, protect from light | |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Benzyl Group Stability | High stability in strong acids and bases |

Applications in Drug Development

The unique characteristics of this compound make it a valuable linker in several cutting-edge areas of drug development.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand, with the PEG chain influencing the solubility and cell permeability of the resulting PROTAC.

Antibody-Drug Conjugates (ADCs): ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a critical role in the stability and efficacy of the ADC. A PEG-containing linker like this compound can improve the ADC's solubility and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in experimental settings. Below are protocols for key reactions involving this linker.

Amide Bond Formation with a Carboxylic Acid

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (or DCC, HATU)

-

N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

-

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.1 equivalents, if used) in anhydrous DMF or DCM under an inert atmosphere.

-

Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve this compound (1-1.2 equivalents) in a small amount of the reaction solvent.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography.

Reaction with an NHS Ester